molecular formula C15H14O3 B6397102 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid CAS No. 1261929-52-5

4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid

Cat. No.: B6397102
CAS No.: 1261929-52-5
M. Wt: 242.27 g/mol
InChI Key: NOKMYDYRIPQQDX-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxy group (-OH) attached to a benzoic acid structure, with a 2,3-dimethylphenyl substituent at the fourth position

Properties

IUPAC Name

4-(2,3-dimethylphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-9-4-3-5-12(10(9)2)11-6-7-13(15(17)18)14(16)8-11/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKMYDYRIPQQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688933
Record name 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-52-5
Record name 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylbenzene with a suitable acylating agent, followed by hydrolysis and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an appropriate solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of reagents and conditions is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and carboxylic acid groups play crucial roles in binding to target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Similar structure with a hydroxy group at the ortho position relative to the carboxylic acid.

    4-Hydroxybenzoic Acid: Lacks the dimethylphenyl substituent but has a similar hydroxybenzoic acid core.

    2,3-Dimethylbenzoic Acid: Similar aromatic ring structure with dimethyl substituents but lacks the hydroxy group.

Uniqueness

4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid is unique due to the presence of both the hydroxy group and the 2,3-dimethylphenyl substituent, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.

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